Ethyl 2-amino-5-nitronicotinate
Overview
Description
Ethyl 2-amino-5-nitronicotinate, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a nitro-substituted derivative of nicotinic acid and is a member of the nitroaromatic family of compounds.
Scientific Research Applications
Janovsky Reaction of Nitropyridines
- Research by Nakadate et al. (1965) explored the Janovsky reaction of nitropyridines, leading to the preparation of various nitropyridine derivatives including ethyl 5-nitronicotinate. This study contributes to the understanding of chemical reactions involving nitropyridines and their derivatives (Nakadate et al., 1965).
Synthesis of 3-Pyridyl-5,7-Di(trifluoromethyl)-1,8-Naphthyridin-2(1H)ones
- Eichler et al. (1976) described the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in synthesizing specific naphthyridinones. This illustrates its role in synthesizing complex organic compounds (Eichler et al., 1976).
Anticoccidial Agents Synthesis
- Morisawa et al. (1977) explored the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, indicating the potential pharmaceutical applications of these compounds in treating parasitic infections (Morisawa et al., 1977).
Synthesis of Monoazo Disperse Dyes
- Alnajjar et al. (2013) investigated the synthesis of ethyl 2-amino-3-cyano-4-phenylnicotinates, leading to the creation of monoazo disperse dyes. This demonstrates its role in the production of dyes for various applications (Alnajjar et al., 2013).
Antitumor Activity in Pyridine Derivatives
- Temple et al. (1992) reported the antitumor activity of compounds related to ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, a derivative related to ethyl 2-amino-5-nitronicotinate, in their study on antimitotic agents (Temple et al., 1992).
properties
IUPAC Name |
ethyl 2-amino-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVHWCFQORHXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383042 | |
Record name | Ethyl 2-amino-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-nitronicotinate | |
CAS RN |
88312-65-6 | |
Record name | Ethyl 2-amino-5-nitro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88312-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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